1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is an organic compound with the molecular formula C8H11FO2 It is a derivative of 1,3-cyclohexanedione, where two methyl groups and one fluorine atom are substituted at the 5 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- typically involves the fluorination of 5,5-dimethyl-1,3-cyclohexanedione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4,4-Dimethyl-1,3-cyclohexanedione: Similar structure but with different substitution patterns, leading to distinct chemical properties.
5,5-Dimethyl-2-fluoro-1,3-cyclohexanedione: Fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is unique due to the presence of both methyl groups and a fluorine atom, which confer specific reactivity and stability. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and can improve its binding affinity in biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
1755-16-4 |
---|---|
Molecular Formula |
C8H11FO2 |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
InChI Key |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1F)C |
Synonyms |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.